[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine
Description
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADAPLCYCBLHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442709 | |
| Record name | 1-[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158958-53-3 | |
| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158958-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the pyrimidine or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine has been investigated as a lead compound for developing drugs targeting various diseases, including neurological disorders and cancers. Its structure allows for modifications that can enhance its pharmacological properties .
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines. The mechanism involves inhibiting key proteins that regulate the cell cycle, making it a candidate for anticancer therapies .
- Bone Health : A study highlighted the compound's potential in enhancing bone formation rates, particularly in models simulating osteoporosis. This suggests its utility in developing treatments for bone disorders .
Biological Research
- Enzyme Interactions : The compound is studied for its ability to interact with biological macromolecules, serving as a probe for understanding enzyme functions and receptor-ligand interactions. Such studies are essential for elucidating the mechanisms underlying various biological processes.
- Signal Pathway Modulation : Research indicates that the presence of the pyrimidine ring is significant for modulating pathways like Wnt/beta-catenin signaling, which plays a critical role in bone formation and cancer biology .
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its derivatives find applications in producing polymers, agrochemicals, and other industrial products due to their unique chemical properties and versatility .
Study 1: Bone Formation Enhancement
A high-throughput screening campaign identified compounds similar to this compound that significantly increased trabecular bone formation rates in ovariectomized rats. This study underscores the compound's potential therapeutic applications in treating osteoporosis.
| Compound | Effect | Model |
|---|---|---|
| WAY-262611 | Increased bone formation rate | Ovariectomized rats |
Study 2: Antiproliferative Activity
Research demonstrated that pyrimidine derivatives exhibit strong antiproliferative effects on various cancer cell lines, suggesting that modifications to this compound could enhance its anticancer efficacy.
Mechanism of Action
The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
WAY-262611: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine
- Structure : Incorporates a naphthalen-2-yl group on the pyrimidine ring.
- Biological Target : Inhibits DKK-1, disrupting the DKK-1/LRP5/Kremen complex and activating Wnt/β-catenin signaling .
- Activity : Enhances trabecular bone formation rate (BFR) by 50–100% in rat models at 30 mg/kg .
- Pharmacokinetics : Exhibits excellent oral bioavailability and plasma half-life (~3.5 hours in rats) .
GSK-3β Inhibitors with 2-Methoxyethyl Substituents
- Example : 7-Bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide (Compound 21) .
- Structure : 2-Methoxyethyl group on piperidine; imidazopyridine-carboxamide core.
- Biological Target : Glycogen synthase kinase-3β (GSK-3β), a kinase implicated in Alzheimer’s disease and cancer.
- Activity: IC₅₀ values in nanomolar range for GSK-3β inhibition; improved selectivity over CDK2 .
- Synthesis : Silver nitrate-mediated oxidation and coupling with 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine .
Benzyl-Substituted Derivatives for Multi-Target Therapeutics
- Examples :
- Structure : Aromatic benzyl groups at the piperidine nitrogen.
- Biological Target : Designed for acetylcholinesterase (AChE) inhibition and antioxidant activity in Alzheimer’s disease .
- Activity : Moderate AChE inhibition (IC₅₀ ~10–50 µM) and radical scavenging capacity .
Other Derivatives with Varied Substituents
- Methylsulfanyl Pyrimidine Derivative : [1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine
Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- WAY-262611 : Blocks DKK-1-mediated internalization of LRP5/6 receptors, stabilizing β-catenin and enhancing osteoblast activity . Contrasts with GSK-3β inhibitors (e.g., Compound 21), which act downstream in the Wnt pathway by preventing β-catenin phosphorylation .
- Structural-Activity Relationship (SAR) :
- Pyrimidine Modifications : Bulky hydrophobic groups (e.g., naphthyl in WAY-262611) enhance Wnt agonism, while smaller groups (e.g., methoxyethyl) favor kinase inhibition .
- Piperidine Flexibility : Methanamine at the 4-position is critical for binding; substituents on the piperidine nitrogen modulate selectivity (e.g., 2-methoxyethyl improves GSK-3β affinity) .
Biological Activity
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and therapeutic efficacy across various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the presence of the pyrimidine ring is crucial for modulating the Wnt/beta-catenin signaling pathway, which plays a vital role in bone formation and cancer biology.
Antimalarial Activity
A study focusing on trisubstituted pyrimidines highlighted their efficacy against Plasmodium falciparum, demonstrating that modifications to the pyrimidine structure can enhance antimalarial properties. While this compound has not been directly tested in this context, its structural analogs show promise in targeting similar pathways .
Bone Formation Enhancement
In a high-throughput screening campaign, a related compound was identified as a beta-catenin agonist that significantly increased bone formation rates in ovariectomized rats. This suggests that this compound could also possess similar osteogenic properties, making it a candidate for treating osteoporosis .
Study 1: Bone Disorder Treatment
A 2009 study reported the discovery of a compound with a 2-aminopyrimidine template that increased trabecular bone formation rates. Although this study did not focus exclusively on this compound, it provides insight into the potential applications of pyrimidine-based compounds in enhancing bone health .
| Compound | Effect | Model |
|---|---|---|
| WAY-262611 | Increased bone formation rate | Ovariectomized rats |
Study 2: Antiproliferative Activity
In vitro studies have shown that pyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines. The structure's ability to inhibit key proteins involved in cell cycle regulation suggests that this compound could be explored for anticancer therapies .
Q & A
What are the optimized synthetic routes and characterization methods for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine?
Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of parameters (temperature, pH, reaction time) to maximize yield and purity. Key steps include:
- Nucleophilic substitution to attach the pyrimidine ring to the piperidine scaffold.
- Reductive amination or Buchwald–Hartwig coupling for introducing the aminomethyl group .
Characterization:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and purity. For example, the piperidine ring protons appear as distinct multiplet signals (δ 1.5–3.0 ppm), while pyrimidine protons resonate as singlet/doublets (δ 7.0–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 219.15 for C₁₀H₁₅N₄) .
- HPLC: Purity assessment (>95% by reverse-phase HPLC) .
How does this compound modulate Wnt/β-catenin signaling, and what experimental models validate its mechanism?
Level: Advanced
Answer:
The compound acts as a β-catenin agonist by inhibiting Dickkopf-1 (DKK1), a Wnt pathway antagonist. This promotes β-catenin stabilization and nuclear translocation, enhancing osteoblast differentiation and bone formation .
Validation Models:
- In vitro: Luciferase reporter assays (TOPFlash/FOPFlash) in HEK293T cells quantify β-catenin transcriptional activity. EC₅₀ values are typically ≤100 nM .
- In vivo:
What structural modifications enhance the bioactivity of this compound derivatives?
Level: Advanced
Answer:
Structure-Activity Relationship (SAR) studies highlight critical modifications:
Methodology:
- Parallel synthesis generates analogs for high-throughput screening .
- Molecular docking (e.g., AutoDock Vina) identifies key interactions with DKK1/LRP6 .
Which analytical techniques resolve crystallographic or conformational details of this compound?
Level: Basic
Answer:
- X-ray Crystallography: SHELX software refines crystal structures, revealing bond angles and torsional strain in the piperidine-pyrimidine core. For example, the piperidine chair conformation minimizes steric hindrance .
- Dynamic NMR: Detects restricted rotation in the pyrimidine ring (e.g., coalescence temperature studies) .
How do cross-species differences impact the pharmacological response to this compound?
Level: Advanced
Answer:
Species-specific variations in DKK1 expression and Wnt pathway regulation require:
- Comparative genomics: Align DKK1 sequences (human vs. rodent) to identify conserved binding regions .
- Pharmacokinetic profiling: Assess bioavailability differences (e.g., higher CYP450 metabolism in rodents vs. primates) .
What strategies mitigate off-target effects in Wnt/β-catenin activation studies?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
